2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine
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Overview
Description
2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the triazole ring fused with the pyridine ring imparts unique chemical properties to the compound, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The reaction conditions involve heating the mixture at 140°C under microwave conditions, resulting in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-mediated synthesis. This would require optimizing reaction conditions to ensure consistent yields and purity on a larger scale. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazolopyridines with various functional groups.
Scientific Research Applications
2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in disease pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound acts as an inhibitor by binding to the active site of the target protein, thereby blocking its activity. This inhibition can lead to the modulation of various signaling pathways, resulting in therapeutic effects. For example, it has been shown to act as an inverse agonist of RORγt and an inhibitor of JAK1 and JAK2 .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer, antimicrobial, and anti-inflammatory properties.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Used in the synthesis of customized glycoconjugates.
Uniqueness
2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Its ability to act as an inhibitor of multiple kinases and receptors makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C12H9ClN4 |
---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine |
InChI |
InChI=1S/C12H9ClN4/c13-9-3-1-2-8(6-9)12-15-11-7-10(14)4-5-17(11)16-12/h1-7H,14H2 |
InChI Key |
ZPYFNHDGAMMEIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C=CC(=CC3=N2)N |
Origin of Product |
United States |
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